Methyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate
Description
Properties
Molecular Formula |
C8H17NO3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
methyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate |
InChI |
InChI=1S/C8H17NO3/c1-4-8(2,5-9)6(10)7(11)12-3/h6,10H,4-5,9H2,1-3H3 |
InChI Key |
NSQRHDVJYTXPDY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CN)C(C(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Step 1: Urethane Exchange Reaction
- The intermediate compound (III), typically a methyl ester with a formate or carbamoyl group, is reacted with ammonia in methanol or ethanol solution at room temperature (~20-30 °C).
- This reaction converts the ester group into a carbamoyl intermediate (II).
- After completion, the solvent is concentrated, water is added, and the pH is adjusted to acidic conditions (pH ~2) at low temperature (0-10 °C).
- The intermediate carbamoyl acid is isolated by filtration and drying.
Step 2: Reduction to Aminomethyl Compound
- The carbamoyl intermediate (II) is reduced using lithium borohydride or sodium borohydride in tetrahydrofuran or methanol at low temperatures (0-10 °C).
- The reaction is monitored by TLC until completion.
- The reaction is quenched with ammonium chloride aqueous solution, and the pH is adjusted to neutral or slightly alkaline (~7.5).
- The product precipitates as a white solid, which is crystallized, filtered, and dried.
- Purification by column chromatography yields the pure 3-aminomethyl-5-methylhexanoic acid or its methyl ester derivative.
Example Yields and Purities
| Step | Compound | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Urethane exchange | 3-carbamoyl-5-methylhexanoic acid | 74.5 - 95.3 | 97.8 - 99.3 | Reaction at 20-30 °C, pH 2 |
| Reduction | 3-aminomethyl-5-methylhexanoic acid | 47.9 - 69.2 | 97.5 - 98.4 | Low temp 0-10 °C, column chromatography purification |
This method is noted for its simplicity, mild reaction conditions, high purity (>99%), low toxicity, and suitability for industrial scale-up.
Enzymatic and Catalytic Resolution Methods
To obtain optically pure this compound or related esters, enzymatic resolution and catalytic hydrogenation methods are employed.
- Lipase-catalyzed resolution of racemic 3-cyano-5-methyl-hexanoic acid ethyl ester yields enantiomerically pure (S)-isomers with optical purity of 98-99% and excellent yield.
- The starting racemic esters can be synthesized via Stobbe condensation or from amino acid precursors such as S-leucine.
- Catalytic hydrogenation using noble metal catalysts under hydrogen pressure converts unsaturated intermediates to saturated cyano esters.
- Subsequent enzymatic steps or chemical transformations yield the desired optically pure amino acid esters.
These methods emphasize green chemistry principles, cost-effectiveness, and high stereoselectivity, important for pharmaceutical applications such as pregabalin synthesis.
Alternative Synthetic Routes and Intermediates
Other synthetic routes include:
- Preparation of methyl (E)-3-cyano-5-methylhex-2-enoate via derivatization with trimethylsilyldiazomethane.
- Use of sodium hydride and dimethoxyethane for condensation reactions forming cyano esters.
- Reduction with sodium borohydride at low temperatures to yield the amino ester products.
- Extraction and purification steps involving methyl tert-butyl ether (MTBE) and activated charcoal treatment to remove impurities.
These methods provide flexibility depending on available starting materials and desired product stereochemistry.
Summary Table of Key Preparation Methods
| Method | Key Steps | Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Urethane exchange + LiBH4 reduction | Ammonia methanol reaction, LiBH4 reduction | 20-30 °C, 0-10 °C | 47.9 - 69.2 | >97.5 | Industrially scalable, mild conditions |
| Lipase-catalyzed resolution | Enzymatic resolution of racemic ester | Lipase, mild conditions | High (not specified) | 98-99 | Optically pure product |
| Catalytic hydrogenation | Hydrogenation of unsaturated cyano ester | Noble metal catalyst, H2 pressure | High (not specified) | High | Stereoselective synthesis |
| Stobbe condensation | Condensation of dibenzyl succinate with isobutyraldehyde | Base, heat (150-160 °C) | Moderate to high | High | Intermediate formation |
Research Findings and Industrial Relevance
- The urethane exchange and reduction method offers a simple, cost-effective, and environmentally friendly route with high product purity and minimal waste, suitable for large-scale production.
- Enzymatic resolution techniques provide access to optically pure compounds required for pharmaceutical applications, particularly for chiral drugs like pregabalin.
- Advances in catalytic hydrogenation and condensation reactions improve yields and selectivity, reducing the need for extensive purification.
- The integration of these methods allows for tailored synthesis depending on the target compound’s stereochemistry and functional group requirements.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Methyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, while the ester and hydroxyl groups can participate in enzymatic reactions. These interactions can influence biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related esters and amino acid derivatives, focusing on molecular features, synthesis, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Findings
Structural Complexity: this compound exhibits greater steric hindrance compared to linear analogs like Methyl 3-amino-2-hydroxypentanoate hydrochloride, which lacks branching .
Synthetic Routes: Similar to methods described in and , the target compound likely derives from amino acid precursors via esterification and subsequent functionalization. For example, (2S,3S)-isoleucine methyl ester () serves as a template for synthesizing branched esters through reductive amination or nucleophilic substitution .
Spectroscopic Properties: ¹H-NMR: reports δ = 3.23 ppm (CHNH) and 3.65 ppm (OCH₃) for a related imidazole-containing ester, suggesting comparable deshielding effects for the aminomethyl and methoxy groups in the target compound . 13C-NMR: The absence of C4Im resonance in highlights challenges in detecting quaternary carbons, which may extend to the target compound’s branched structure .
Physicochemical Behavior: The hydrochloride salt of Methyl 3-amino-2-hydroxypentanoate () exhibits higher water solubility than the free base form of the target compound, underscoring the impact of ionic character .
Applications: The carboxylic acid analog (2R,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid () is used in peptide synthesis, whereas the target ester may serve as a prodrug or chiral building block .
Biological Activity
Methyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H17N1O3
- Molecular Weight : 175.23 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It acts as a modulator in biochemical pathways, potentially influencing neurotransmitter systems and metabolic processes. Specific mechanisms include:
- GABAergic Activity : Similar compounds have shown potential as GABA_A receptor agonists, suggesting that this compound may also influence GABAergic signaling, which is crucial in regulating neuronal excitability and anxiety responses .
- Antimicrobial Properties : Research indicates that related compounds exhibit antimicrobial activities against various pathogens, including Gram-positive and Gram-negative bacteria . This suggests a potential for this compound in developing new antimicrobial agents.
Antimicrobial Activity
Recent studies have demonstrated the compound's effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate potent antibacterial properties:
| Microorganism | MIC (µM) |
|---|---|
| Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.21 |
| Micrococcus luteus | 0.83 |
| Candida albicans | 0.83 |
These results highlight the compound's potential as a broad-spectrum antimicrobial agent .
Cytotoxicity Studies
Cytotoxicity assessments on human cell lines, such as HaCat (keratinocytes) and BALB/c 3T3 (fibroblasts), reveal that while this compound exhibits some cytotoxic effects, it remains selective, indicating a favorable therapeutic index for further development .
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation focused on the compound's efficacy against clinical strains of bacteria. The study utilized both in vitro assays and molecular docking studies to elucidate binding interactions with bacterial enzymes like DNA gyrase, demonstrating significant inhibitory effects comparable to established antibiotics .
- Neuropharmacological Assessment : Another study explored the neuropharmacological effects of similar compounds, suggesting that modifications to the amino group could enhance GABA_A receptor affinity, potentially leading to anxiolytic effects .
Q & A
Q. What are the optimal synthetic routes for Methyl 3-(aminomethyl)-2-hydroxy-3-methylpentanoate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Start with esterification or transesterification reactions using precursors like 3-methylpentanoic acid derivatives. For example, demonstrates the use of methyl ester hydrochlorides in peptide-like syntheses, achieving 38% yield via controlled stepwise coupling under nitrogen . Optimize reaction parameters (temperature, solvent polarity, and catalyst) using HPLC or GC-MS to monitor intermediates. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended to isolate the hydroxy and aminomethyl functional groups without decomposition.
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
- Methodological Answer : Combine -NMR and -NMR to resolve stereochemical and functional group assignments. details NMR analysis for a similar compound, identifying methyl ester protons at δ 3.65 ppm and chiral center splitting patterns . Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while IR spectroscopy confirms hydroxyl (3200–3600 cm) and ester carbonyl (1700–1750 cm) stretches. For unresolved signals, use 2D NMR (COSY, HSQC) to map coupling networks.
Q. What chromatographic methods are suitable for purity analysis and separation of diastereomers?
Q. How can computational modeling predict the reactivity of the hydroxy and aminomethyl groups in this compound?
- Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and partial charges, identifying nucleophilic (hydroxy) and electrophilic (ester carbonyl) sites. provides InChI and InChIKey data for PubChem-based modeling . Molecular dynamics simulations can further assess solvent interactions and hydrogen-bonding propensity, critical for designing derivatives or prodrugs.
Q. What experimental strategies resolve contradictions in spectroscopic data, such as missing 13C^{13}C13C-NMR signals or ambiguous stereochemistry?
- Methodological Answer : For missing -NMR peaks (e.g., ’s unresolved C4Im carbon), use DEPT-135 or HSQC to assign quaternary carbons . Stereochemical ambiguities require NOESY/ROESY to probe spatial proximities or X-ray crystallography for absolute configuration. Compare experimental optical rotation ([α]) with literature values (e.g., ’s chiral amino acid analogs) .
Q. How can metabolic stability and enzymatic interactions of this compound be evaluated in vitro?
- Methodological Answer : Conduct microsomal stability assays (human/rat liver microsomes) with LC-MS quantification to measure degradation half-life. suggests preliminary receptor interaction studies, recommending competitive binding assays against fluorogenic substrates . For esterase susceptibility, incubate with porcine liver esterase and monitor hydrolysis via TLC or NMR.
Q. What are the challenges in synthesizing isotopically labeled derivatives (e.g., 13C^{13}C13C, 15N^{15}N15N) for tracer studies?
- Methodological Answer : Incorporate -labeled methyl groups via methanol- in esterification or use -ammonia in reductive amination steps. ’s synthesis of trimethylpentanoate derivatives highlights the need for anhydrous conditions to prevent isotopic dilution . Validate labeling efficiency using isotopic mass spectrometry (e.g., MALDI-TOF/TOF).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
